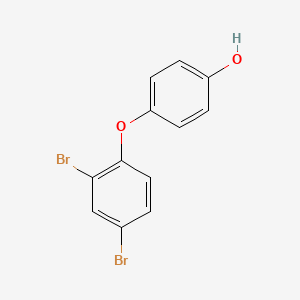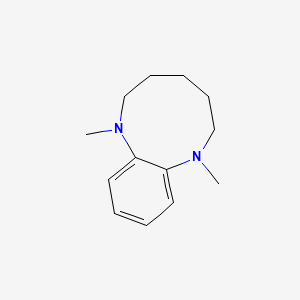
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- is a heterocyclic compound with the molecular formula C13H20N2 and a molecular weight of 204.3113 . This compound belongs to the class of diazonines, which are characterized by a nitrogen-containing seven-membered ring fused to a benzene ring. The presence of two methyl groups at positions 1 and 7 adds to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be achieved through various synthetic routes. One common method involves the reduction of corresponding azides with lithium aluminium hydride, which affords the saturated heterocycle . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the nitrogen-containing ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. The nitrogen atoms in the diazonine ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
1H-1,7-Benzodiazonine, 2,3,4,5,6,7-hexahydro-1,7-dimethyl- can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-Hexahydro-1H-1-benzazonine-2,7-dione
- 1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-
- 1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl)-
These compounds share structural similarities but differ in their functional groups and specific properties
Eigenschaften
CAS-Nummer |
66102-33-8 |
|---|---|
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1,7-dimethyl-3,4,5,6-tetrahydro-2H-1,7-benzodiazonine |
InChI |
InChI=1S/C13H20N2/c1-14-10-6-3-7-11-15(2)13-9-5-4-8-12(13)14/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
RULRLCJUYSJOOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCN(C2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


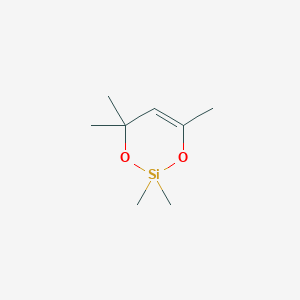


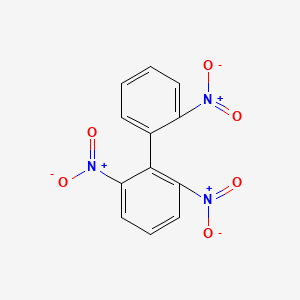
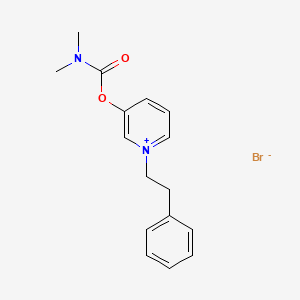
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
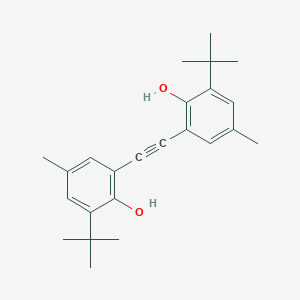
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
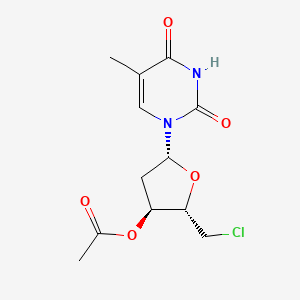
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
